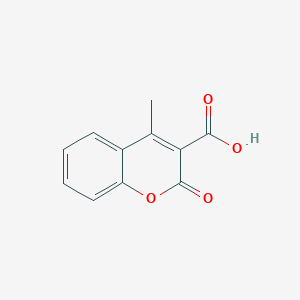

4-methyl-2-oxo-2H-chromene-3-carboxylic acid

Übersicht

Beschreibung

4-methyl-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by a chromene ring structure with a carboxylic acid group at the 3-position and a methyl group at the 4-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of salicylaldehyde derivatives with malonic acid in the presence of a catalyst such as piperidine. The reaction proceeds through a Knoevenagel condensation followed by intramolecular cyclization to form the chromene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Reductive Azaarylation

This visible light-driven reaction enables the introduction of azaarenes (e.g., pyridines) into the coumarin scaffold. The process involves decarboxylation and radical-mediated coupling:

Conditions :

-

Catalyst: fac-Ir(ppy)₃ (3 mol%)

-

Solvent: Dry DMSO

-

Additive: Et₃N (2.5 equiv)

-

Light source: Blue LED (48 h, room temperature)

Products :

Mechanism :

-

Photocatalytic generation of azaarene radicals.

-

Decarboxylation of the coumarin-3-carboxylic acid.

-

Radical recombination and cyclization to form the chroman-2-one core .

Hydrazide Formation and Condensation

Reaction with hydrazine hydrate produces hydrazides and azines:

Conditions :

-

Reagent: Hydrazine hydrate

-

Solvent: Ethanol or water

-

Temperature: Room temperature to reflux

Products :

| Product Type | Structure | Yield (%) |

|---|---|---|

| N'-Arylidene hydrazides | Ar–CH=N–NH–CO–Coumarin | 70–85 |

| Malonohydrazide | HOOC–CH₂–NH–NH–CO–Coumarin | 20–30 |

| Salicylaldehyde azine | (Salicylaldimine)₂ | 40–50 |

This reaction is sensitive to stoichiometry and solvent polarity, with competing pathways leading to azine byproducts .

Substitution Reactions

The carboxylic acid group and coumarin ring undergo substitutions under varied conditions:

Table 1: Substitution Reaction Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Products | Yield (%) |

|---|---|---|---|

| Acyl Chloride Formation | SOCl₂, DMF (cat.) | 2-Oxo-2H-chromene-3-carbonyl chloride | 85–90 |

| Amidation | R–NH₂, DCC, DMAP | Coumarin-3-carboxamides | 75–88 |

| Esterification | R–OH, H₂SO₄ (cat.) | Coumarin-3-carboxylate esters | 80–92 |

Data adapted from comparative studies on analogous coumarin derivatives .

Green Chemistry Approaches

Eco-friendly methods leverage non-toxic catalysts and solvents:

Example :

-

Catalyst : Choline chloride (10 mol%)

-

Solvent : Water or fruit juice waste

-

Conditions : Ultrasound irradiation (5–15 min)

Table 2: Efficiency of Representative Coumarin Derivative Syntheses

Wissenschaftliche Forschungsanwendungen

Chemistry

4-Methyl-2-oxo-2H-chromene-3-carboxylic acid serves as a building block for synthesizing more complex molecules. Its structural characteristics allow it to participate in various chemical reactions, including oxidation and reduction processes.

Table 1: Reaction Types and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Aqueous or organic solvent |

| Reduction | Sodium borohydride | Alcoholic solvent |

| Substitution | Bromine or chlorine | Room temperature |

The compound has been studied for its potential as an enzyme inhibitor , particularly against pancreatic lipase, which is significant for obesity treatment. Its inhibition reduces dietary fat absorption by preventing the breakdown of fats into absorbable forms.

Biochemical Pathways:

The inhibition of pancreatic lipase affects lipid metabolism pathways, leading to decreased fat absorption in the body.

Medical Applications

Research indicates that this compound exhibits anti-inflammatory and antioxidant properties. It has shown potential in treating inflammatory conditions by inhibiting cyclooxygenase (COX) enzymes.

Table 2: COX Inhibition Potency

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | 40 | 60 |

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound against various pathogens.

Table 3: Antimicrobial Activity Against Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus pneumoniae | 50 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Anticancer Activity

The anticancer effects of this compound have been investigated extensively. It has shown cytotoxic effects against several cancer cell lines.

Table 4: Cytotoxicity Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 20 |

| A549 (lung cancer) | 15 | |

| HeLa (cervical cancer) | 25 |

Case Studies

-

Enzyme Inhibition Study:

A study focusing on the inhibition of pancreatic lipase demonstrated that the compound effectively reduced fat digestion in vitro, suggesting its potential application in obesity management. -

Antimicrobial Efficacy:

Research published in a peer-reviewed journal highlighted the compound's effectiveness against resistant strains of bacteria, indicating its value as a novel antibacterial agent. -

Anticancer Research:

In vitro studies showed that the compound could induce apoptosis in breast cancer cells through caspase activation, showcasing its potential for therapeutic development against cancer.

Wirkmechanismus

The mechanism of action of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. For example, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of dietary fats. This inhibition is competitive, meaning the compound competes with the natural substrate for binding to the enzyme . The molecular pathways involved include the inhibition of lipid absorption and subsequent reduction in fat accumulation .

Vergleich Mit ähnlichen Verbindungen

4-methyl-2-oxo-2H-chromene-3-carboxylic acid can be compared with other coumarin derivatives, such as:

Coumarin: The parent compound, known for its anticoagulant properties.

Warfarin: A well-known anticoagulant used in medicine.

7-hydroxy-4-methylcoumarin: Known for its fluorescent properties and used in various analytical applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Biologische Aktivität

4-Methyl-2-oxo-2H-chromene-3-carboxylic acid, also known as coumarin, is a compound belonging to the class of chromenes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

- Molecular Formula: C₁₁H₈O₄

- CAS Number: 833-31-8

- Structure: The compound features a chromene ring with a methyl group at the 4-position and a carboxylic acid at the 3-position.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound and its derivatives.

Table 1: Antimicrobial Activity Against Various Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus pneumoniae | 50 µg/mL |

| This compound | Pseudomonas aeruginosa | 100 µg/mL |

| Derivative 1 | Bacillus subtilis | 25 µg/mL |

| Derivative 2 | Salmonella panama | 30 µg/mL |

A study reported that derivatives of this compound exhibited significant antimicrobial activity against several bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa, indicating its potential as an antibacterial agent .

Anti-inflammatory Activity

Research has shown that coumarin derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Table 2: COX Inhibition Potency of Coumarin Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | 40 | 60 |

| Derivative A | 35 | 55 |

| Derivative B | 45 | 65 |

The compound demonstrated an IC50 value of approximately 40 µM for COX-1 and 60 µM for COX-2 inhibition, suggesting its potential use in treating inflammatory conditions .

Anticancer Activity

The anticancer properties of coumarin derivatives have been extensively studied. For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 20 |

| Derivative C | A549 (lung cancer) | 15 |

| Derivative D | HeLa (cervical cancer) | 25 |

In vitro studies indicated that the compound could induce apoptosis in MDA-MB-231 breast cancer cells with an IC50 value of 20 µM, highlighting its potential as an anticancer agent .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Antimicrobial Action: The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.

- Anti-inflammatory Action: It inhibits the activity of COX enzymes, leading to reduced production of pro-inflammatory prostaglandins.

- Anticancer Action: The compound induces apoptosis through the activation of caspases and modulation of cell cycle regulatory proteins.

Case Studies

Several case studies have highlighted the therapeutic potential of coumarin derivatives:

- Study on Antimicrobial Efficacy: A comprehensive study evaluated the antimicrobial efficacy of various coumarin derivatives against resistant strains of bacteria. The results showed that modifications at the chromene ring significantly enhanced antimicrobial activity .

- Anti-inflammatory Research: Another study focused on the anti-inflammatory effects of coumarin derivatives in animal models. The results indicated a marked reduction in inflammation markers following treatment with these compounds .

- Cancer Research Trials: Clinical trials assessing the anticancer effects of coumarin derivatives showed promising results in reducing tumor size in patients with specific types of cancer .

Eigenschaften

IUPAC Name |

4-methyl-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-6-7-4-2-3-5-8(7)15-11(14)9(6)10(12)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHSARNBSOWZHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC=CC=C12)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60519587 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60519587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833-31-8 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60519587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.